4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound is a highly functionalized pyrrol-2-one derivative characterized by a benzofuran-2-carbonyl group at position 4, a diethylaminoethyl substituent at position 1, a hydroxyl group at position 3, and a pyridin-2-yl moiety at position 3. The diethylaminoethyl group may enhance solubility and cellular permeability, while the benzofuran and pyridine rings likely contribute to target binding via π-π interactions or hydrogen bonding.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-26(4-2)13-14-27-21(17-10-7-8-12-25-17)20(23(29)24(27)30)22(28)19-15-16-9-5-6-11-18(16)31-19/h5-12,15,21,29H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBADHPWVVNKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Benzofuran moiety : Contributes to the compound's biological activity.
- Pyridinyl group : May enhance interaction with biological targets.
- Diethylaminoethyl side chain : Potentially influences solubility and bioavailability.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Benzofuran | Aromatic heterocyclic compound |
| Carbonyl group | Enhances reactivity |
| Diethylamino group | Increases solubility and potential binding |
| Pyridinyl group | May facilitate interaction with receptors |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, indicating that modifications to the benzofuran structure can lead to enhanced activity against various pathogens. For example, benzofuran derivatives have shown significant activity against Mycobacterium tuberculosis and other bacterial strains.
- Antimycobacterial Activity : Research has demonstrated that certain benzofuran derivatives exhibit profound antimycobacterial activity with low toxicity toward mammalian cells. Compounds similar to the target compound have shown IC90 values as low as 0.60 μM against M. tuberculosis .
- Antibacterial Properties : The compound's structural analogs have been tested for antibacterial efficacy against gram-positive and gram-negative bacteria. Studies indicate that modifications at specific positions on the benzofuran ring can significantly alter antibacterial potency, with some derivatives achieving MIC values below 10 μg/mL against strains like E. coli and S. aureus .
Cytotoxicity
Cytotoxicity studies are critical for assessing the safety profile of new compounds. Preliminary findings suggest that while some benzofuran derivatives exhibit antimicrobial properties, they also possess varying degrees of cytotoxicity towards mammalian cells:
- Selectivity Index : Compounds with a higher selectivity index are more favorable as they indicate effective antimicrobial action with reduced toxicity to host cells.
- Case Study : A derivative similar to the target compound was evaluated, showing a promising therapeutic index, suggesting potential for further development .
Other Pharmacological Activities
In addition to antimicrobial effects, benzofuran derivatives have been investigated for various pharmacological activities:
- Antifungal Activity : Some derivatives have demonstrated antifungal properties comparable to established antifungal agents, inhibiting growth at MIC levels between 1.6 and 12.5 μg/mL against species like Candida krusei and Candida neoformans .
- Anti-inflammatory Effects : Certain studies suggest that benzofuran compounds may also exhibit anti-inflammatory activities, although more research is needed in this area.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
Pyrrol-2-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Critical Observations
Substituent Impact on Bioactivity: The thiophene-carbonyl group in F3226-1198 enhances matriptase inhibition (IC₅₀: 2.6 μM), whereas the benzofuran-carbonyl group in the target compound may confer distinct selectivity due to increased aromatic bulk . Diethylaminoethyl groups (common in the target compound and ’s analogue) likely improve pharmacokinetic properties compared to simpler alkyl chains .
Electron-Withdrawing vs. Electron-Donating Groups :
- Nitro groups (e.g., in ’s compound) may reduce metabolic stability but enhance target affinity through dipole interactions.
- Methoxy and benzyloxy groups (e.g., in ’s compound) could modulate lipophilicity and membrane penetration .
Pharmacological and Industrial Relevance
- Drug Development: The diethylaminoethyl and pyridinyl groups position this compound as a candidate for CNS-targeted therapies, leveraging blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
